2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
Description
This compound features a hybrid heterocyclic architecture comprising a 1,2,3-triazole core linked to a pyrrolidin-3-yl group, which is further substituted with a sulfonyl moiety attached to a 5-bromothiophen-2-yl ring. The bromothiophene group introduces steric bulk and electron-withdrawing characteristics, while the sulfonyl bridge enhances stability and modulates electronic interactions. The triazole ring contributes to hydrogen-bonding capabilities, a feature often exploited in medicinal chemistry for target binding .
Synthesis typically involves multi-step protocols, including cycloaddition reactions for triazole formation, sulfonylation of the pyrrolidine nitrogen, and halogenation of the thiophene ring. Structural characterization via X-ray crystallography (using programs like SHELX ) reveals key conformational details, such as the dihedral angle between the triazole and thiophene rings, which influences molecular packing and intermolecular interactions.
Potential applications include antimicrobial and antiviral activity, as suggested by structurally related compounds (e.g., 1,2,3-triazol-4-yl-pyrazolylthiazoles and pyrrolidine derivatives) that exhibit efficacy against pathogens . However, specific biological data for this compound remain under investigation.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S2/c11-9-1-2-10(18-9)19(16,17)14-6-3-8(7-14)15-12-4-5-13-15/h1-2,4-5,8H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYUGTSBAGUAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 384.24 g/mol. The structure features a triazole ring , which is known for its pharmacological significance, and a bromothiophene moiety that contributes to its unique reactivity and biological interactions.
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits significant antibacterial properties against various strains of bacteria, including some resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound may serve as a lead for developing new antibiotics in response to the growing issue of antibiotic resistance.
Antifungal Activity
Emerging research suggests that this compound may also possess antifungal activity. Preliminary studies indicate effectiveness against certain fungal pathogens, although further investigation is needed to elucidate its mechanisms and efficacy in clinical settings.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 4 µg/mL |
| Aspergillus niger | 16 µg/mL |
The antifungal activity may be attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
Antiviral Activity
Initial investigations into the antiviral properties of the compound have shown promising results against specific viruses. However, detailed studies are required to confirm these findings and explore potential therapeutic applications.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in target enzymes, modulating their activity.
- Cell Membrane Disruption : The compound may integrate into bacterial or fungal membranes, leading to increased permeability and cell lysis.
- Metabolic Pathway Interference : By inhibiting key metabolic pathways, such as those involved in cell wall synthesis or ergosterol production, the compound can effectively halt microbial growth.
Case Studies
A recent study published in the Journal of Medicinal Chemistry focused on the synthesis and biological evaluation of this compound. The researchers reported that modifications to the triazole ring enhanced its antibacterial potency while maintaining low toxicity profiles in mammalian cells.
Another study highlighted its potential as an antifungal agent against drug-resistant strains of Candida, demonstrating significant efficacy in vitro and suggesting further exploration in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis with structurally related compounds highlights the impact of substituents on physicochemical and biological properties:
Key Observations:
- Halogen Effects : The bromine atom in the target compound may enhance lipophilicity and binding to hydrophobic pockets compared to chloro analogs (e.g., compound in ), though chlorine’s smaller size could improve solubility.
- Sulfonyl vs.
- Triazole Positioning : The 1,2,3-triazole core in the target compound differs from 1,2,4-oxadiazoles in , altering hydrogen-bonding patterns and π-stacking interactions.
Crystallographic and Conformational Analysis
- The target compound’s sulfonyl-pyrrolidine linkage likely induces a twisted conformation, as seen in related sulfonamide structures . This contrasts with the planar arrangements of pyrazolylthiazoles , which favor tighter crystal packing.
- Intermolecular interactions (e.g., C–H···π, halogen bonding) are more pronounced in brominated analogs than in non-halogenated derivatives, as observed in .
Q & A
Q. What are the challenges in synthesizing enantiopure forms of this compound?
- Methodological Answer :
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Compare retention times with racemic mixtures .
- Asymmetric catalysis : Screen chiral ligands (e.g., BINOL-derived phosphates) during key steps (e.g., pyrrolidine sulfonylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
